molecular formula C13H12BrNO2S2 B12168983 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide

Cat. No.: B12168983
M. Wt: 358.3 g/mol
InChI Key: DYSYRSFTEUSXCF-UHFFFAOYSA-N
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Description

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromine atom, a thiophene ring, and a sulfonamide group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 2,3-dihydro-1H-inden-5-ylamine under specific conditions. The reaction is often carried out in the presence of a base such as lithium hydride (LiH) to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the thiophene ring can interact with various receptors and proteins, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide is unique due to its combination of a bromine atom, thiophene ring, and sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12BrNO2S2

Molecular Weight

358.3 g/mol

IUPAC Name

5-bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H12BrNO2S2/c14-12-6-7-13(18-12)19(16,17)15-11-5-4-9-2-1-3-10(9)8-11/h4-8,15H,1-3H2

InChI Key

DYSYRSFTEUSXCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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